

# Application Notes and Protocols for (1R)-AZD-1480 in In Vitro Assays

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## Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B1684625

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**(1R)-AZD-1480**, also known as AZD1480, is a potent, ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).<sup>[1][2][3]</sup> These application notes provide recommended concentrations and detailed protocols for the use of **(1R)-AZD-1480** in various in vitro assays, intended for researchers, scientists, and drug development professionals.

**(1R)-AZD-1480** effectively suppresses the JAK/STAT signaling pathway, which is implicated in the proliferation and survival of various cancer cells.<sup>[1][4][5]</sup> It has been shown to inhibit STAT3 phosphorylation and tumor growth in a STAT3-dependent manner.<sup>[1][4]</sup> At low micromolar concentrations, AZD1480 can block cell proliferation and induce apoptosis in various cancer cell lines.<sup>[1][4]</sup> At a concentration of 5µM, AZD1480 has also been observed to induce G2/M cell cycle arrest and cell death through the inhibition of Aurora kinases.<sup>[1][4]</sup>

## Quantitative Data Summary

The following table summarizes the effective concentrations of **(1R)-AZD-1480** in various in vitro assays based on published literature.

Assay Type	Target/Cell Line	Parameter	Reported Concentration/ Value	Reference
Enzymatic Assays				
Kinase Assay	Recombinant JAK1	IC50	1.3 nM	[1]
Recombinant JAK2	IC50	<0.4 nM	[1]	
Recombinant JAK2	Ki	0.26 nM	[5]	
Recombinant JAK2	IC50	58 nM (at 5 mM ATP)	[6]	
Cell-Based Assays				
Cell Proliferation	TEL-JAK2 driven Ba/F3 cells	GI50	60 nM	[5][6]
JAK2 V617F mutant expressing cells	GI50	60 nM	[6]	
Pediatric Solid Tumor Cell Lines (NB, RMS, ESTF)	EC50 (median)	1.5 $\mu$ M (range: 0.36 - 5.37 $\mu$ M)	[7]	
Neuroblastoma (SY5Y)	EC50	0.36 $\mu$ M	[7]	
PPTP in vitro cell line panel	rIC50 (median)	1.5 $\mu$ M (range: 0.3 - 5.9 $\mu$ M)	[2]	
STAT Phosphorylation	TEL-JAK2 driven Ba/F3 cells (pSTAT5)	IC50	46 nM	[5]

Cell Cycle Analysis	Various Cancer Cell Lines	Effective Conc.	0 - 2.5 $\mu$ M (for G2/M arrest)	<a href="#">[7]</a>
Various Cancer Cell Lines	Effective Conc.	5 $\mu$ M (for G2/M arrest)	<a href="#">[1]</a> <a href="#">[4]</a>	
Apoptosis Induction	Myeloma Cell Lines	Effective Conc.	Low micromolar concentrations	<a href="#">[1]</a> <a href="#">[4]</a>
Pediatric Tumor Cell Lines (Caspase-3/7 activity)	Effective Conc.	Starting at 0.5 $\mu$ M	<a href="#">[7]</a>	

## Experimental Protocols

### Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **(1R)-AZD-1480** against recombinant JAK enzymes.

Materials:

- Recombinant JAK1, JAK2, or JAK3 enzymes
- **(1R)-AZD-1480**
- Assay Buffer: 50 mM HEPES (pH 7.3), 1 mM DTT, 0.01% Tween-20, 50  $\mu$ g/mL BSA, 10 mM MgCl<sub>2</sub>[\[1\]](#)[\[4\]](#)
- ATP
- Peptide Substrate (e.g., FITC-C6-KKHTDDGYMPSPGVA-NH<sub>2</sub> for JAK1, FAM-SRCtide for JAK2/3)[\[4\]](#)
- Microplate reader or Caliper LC3000 system for detection[\[4\]](#)

Procedure:

- Prepare a serial dilution of **(1R)-AZD-1480** in DMSO, then dilute further in the assay buffer. A suggested range is from 8.3  $\mu\text{M}$  to 0.3 nM in half-log dilution steps.[\[4\]](#)
- In a microplate, add the recombinant JAK enzyme to each well.
- Add the diluted **(1R)-AZD-1480** or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at the  $K_m$  for each respective enzyme (e.g., JAK1: 55  $\mu\text{M}$ , JAK2: 15  $\mu\text{M}$ , JAK3: 3  $\mu\text{M}$ ) or at a physiological concentration of 5 mM.[\[4\]](#)
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction according to the detection system manufacturer's instructions.
- Quantify the amount of phosphorylated and unphosphorylated peptide to determine the percent inhibition.[\[4\]](#)

## Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to assess the effect of **(1R)-AZD-1480** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM with 5% FBS)[\[4\]](#)
- **(1R)-AZD-1480**
- MTS reagent
- 96-well plates
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

#### Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **(1R)-AZD-1480** in complete cell culture medium. A suggested concentration range is from 0.1  $\mu$ M to 10  $\mu$ M.
- Remove the old medium from the wells and add the medium containing different concentrations of **(1R)-AZD-1480** or DMSO (vehicle control).
- Incubate the plates for a specified period, typically 48 to 96 hours.[\[2\]](#)[\[4\]](#)
- Add MTS reagent to each well according to the manufacturer's protocol.
- Incubate for 1-4 hours until a color change is visible.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50/IC50 values.

## Western Blot for Phospho-STAT3 Inhibition

This protocol is for determining the effect of **(1R)-AZD-1480** on the phosphorylation of STAT3.

#### Materials:

- Cancer cell lines
- **(1R)-AZD-1480**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti- $\beta$ -actin or anti-GAPDH)
- HRP-conjugated secondary antibody

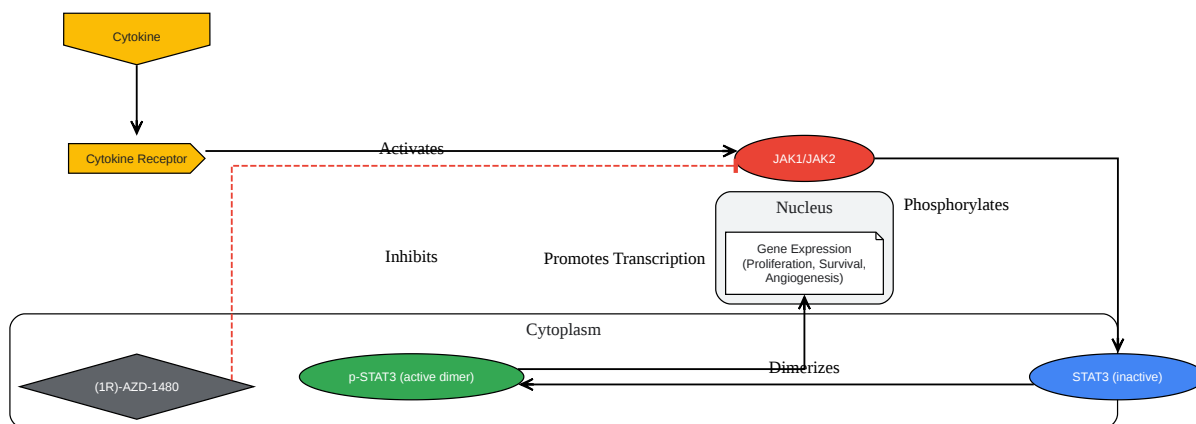
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

#### Procedure:

- Plate the cells and allow them to adhere.
- Treat the cells with various concentrations of **(1R)-AZD-1480** or DMSO for a specified time (e.g., 2 to 24 hours).[\[5\]](#)
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.

## Visualizations

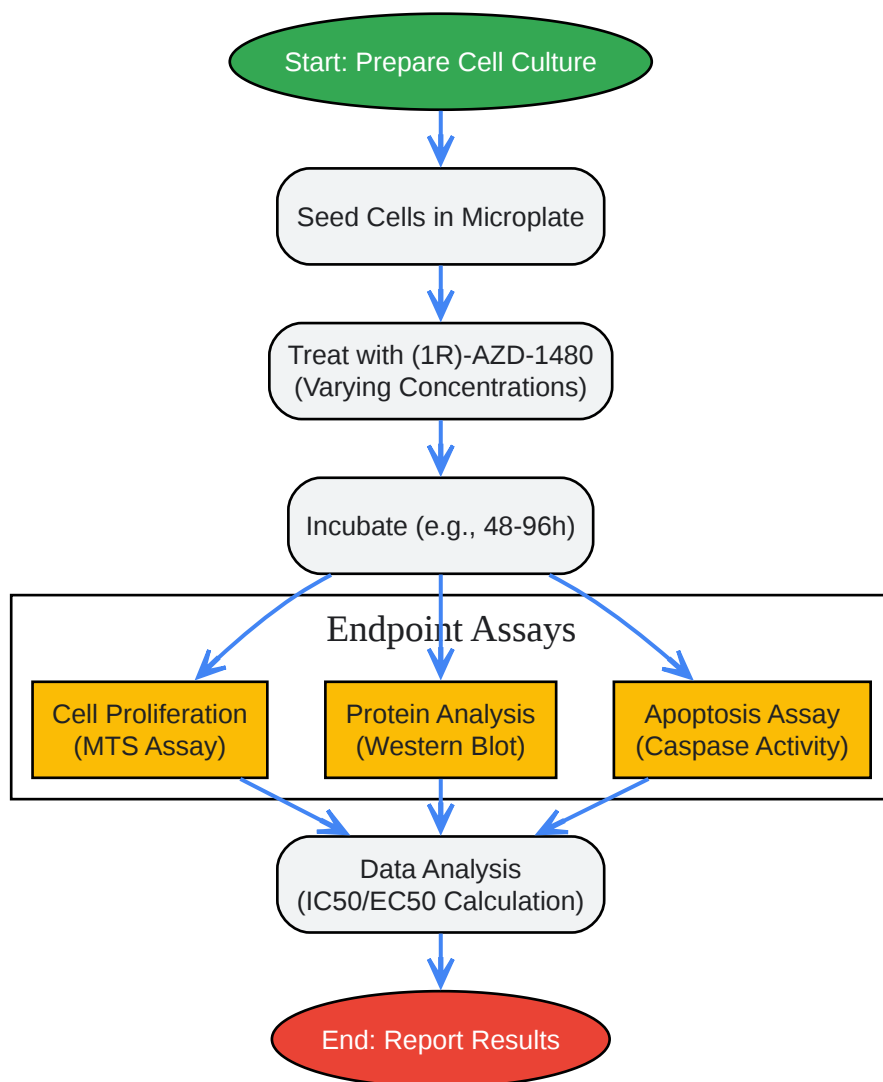
### Signaling Pathway Diagram



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Caption: Mechanism of action of **(1R)-AZD-1480** in the JAK/STAT signaling pathway.

## Experimental Workflow Diagram



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Caption: General workflow for in vitro testing of **(1R)-AZD-1480**.

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